molecular formula C21H23ClN4OS2 B2381309 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216791-63-7

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2381309
M. Wt: 447.01
InChI Key: PCCVRBAYIUHDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4OS2 and its molecular weight is 447.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activities

Research has shown the development and activity of compounds related to the structure of interest in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of thiazole and thiazoline, which share a structural resemblance, have been synthesized and tested for anti-inflammatory efficacy. These compounds, including hydrochloride salts of specific derivatives, displayed promising anti-inflammatory effects across various concentration ranges without adverse impacts on myocardial function (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, particularly for carbon steel in acidic solutions. Two specific benzothiazole derivatives were synthesized and found to offer superior stability and higher inhibition efficiencies against steel corrosion, suggesting the potential application of related compounds in protecting industrial materials from corrosive damage (Hu et al., 2016).

Synthesis Methodologies

The chemical synthesis of structurally diverse libraries from related compounds highlights the versatility and potential applications in creating a wide range of chemicals for various purposes. For example, alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene led to a diverse compound library, demonstrating the compound's utility in synthetic chemistry (Roman, 2013).

Antibacterial Properties

Analogues of the compound have been synthesized and tested for antibacterial activity, offering a new class of promising antibacterial agents. Some synthesized compounds exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use in combating bacterial infections (Palkar et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-13-11-14(2)18-16(12-13)23-21(28-18)25(10-9-24(3)4)20(26)19-22-15-7-5-6-8-17(15)27-19;/h5-8,11-12H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCVRBAYIUHDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

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